Product packaging for 2-Chloro-3,5,6-trimethylpyrazine(Cat. No.:CAS No. 68303-35-5)

2-Chloro-3,5,6-trimethylpyrazine

Cat. No.: B2455077
CAS No.: 68303-35-5
M. Wt: 156.61
InChI Key: CDTPJKKZJMOPBS-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trimethylpyrazine (CAS 68303-35-5) is a high-value chemical intermediate primarily used in scientific research, particularly in the synthesis of flavor and fragrance metabolite standards. This compound is a solid with a melting point of 56 to 60 °C and a molecular weight of 156.61 g/mol . Its core research value lies in its role as a precursor in the synthesis of pyrazine derivatives, such as 3,5-dimethyl-2-pyrazinemethanol, which are critical for targeted metabolomic studies . Researchers employ these synthesized standards in stable-isotope-dilution ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC–MS/MS) to quantitatively analyze human metabolites of key dietary flavor compounds like 2,3,5-trimethylpyrazine, a prominent roasty and nutty odorant found in coffee and heated foods . This application is essential for understanding the absorption, metabolism, and excretion pathways of alkyl-substituted pyrazines in humans, for which scientific literature is still limited . The compound must be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2 B2455077 2-Chloro-3,5,6-trimethylpyrazine CAS No. 68303-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5,6-trimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPJKKZJMOPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68303-35-5
Record name 2-chloro-3,5,6-trimethylpyrazine
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Synthetic Methodologies and Strategies for 2 Chloro 3,5,6 Trimethylpyrazine and Its Precursors

De Novo Synthesis Approaches to Pyrazine (B50134) Ring Formation

The fundamental construction of the pyrazine ring, a critical step in producing polysubstituted pyrazines, can be achieved through several established methods. One common approach involves the condensation of 1,2-diamines with α-dicarbonyl compounds. For instance, the synthesis of 2,3,5-trimethylpyrazine (B81540) can be accomplished by reacting 1,2-diaminopropane (B80664) with 2,3-butanedione (B143835). wikipedia.org This initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. wikipedia.org

Another significant de novo synthesis strategy is the self-condensation of α-aminoketones. In biological systems and biomimetic syntheses, acetoin (B143602) (3-hydroxy-2-butanone) serves as a key precursor. nih.gov Acetoin can react with an ammonia (B1221849) source to generate an α-hydroxyimine, which then rearranges to an aminoketone. Two molecules of this aminoketone can then condense to form the dihydropyrazine ring, which is subsequently oxidized to yield tetramethylpyrazine. nih.gov This principle can be adapted for the synthesis of other alkylpyrazines by selecting appropriate starting materials.

Industrial production of pyrazines like 2,3,5,6-tetramethylpyrazine (B1682967) has also utilized methods starting from raw materials like 2,3-butanedione and 2,3-butanediamine. google.com While often focused on symmetrical pyrazines, these fundamental reactions for forming the pyrazine core are crucial for the subsequent synthesis of more complex derivatives like 2-chloro-3,5,6-trimethylpyrazine.

Regioselective Chlorination Techniques for Alkylpyrazines

The direct chlorination of alkylpyrazines presents a pathway to introduce a chloro substituent onto the pyrazine ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the starting alkylpyrazine.

A study on the chlorination of various alkylpyrazines demonstrated that the reaction of 2,5-dimethylpyrazine (B89654) with chlorine in carbon tetrachloride can yield 2-chloro-3,6-dimethylpyrazine. Interestingly, this particular reaction was found not to require ultraviolet (UV) light. In contrast, the chlorination of 2,6-dimethylpyrazine (B92225) was observed to be dependent on UV radiation, leading to side-chain halogenation to form 2,6-bis(chloromethyl)pyrazine, a lachrymatory and unstable compound. This highlights the significant influence of the substrate's structure on the outcome of direct chlorination.

For the synthesis of this compound, a likely precursor would be 2,3,5,6-tetramethylpyrazine. The chlorination of this highly substituted pyrazine would need to be carefully controlled to achieve the desired monosubstitution. The presence of multiple methyl groups could activate several positions on the ring, potentially leading to a mixture of chlorinated products. The choice of chlorinating agent, solvent, and reaction temperature would be critical in directing the chlorination to the desired position.

Synthesis of Key Halogenated Trimethylpyrazine Intermediates

The synthesis of this compound often proceeds through key halogenated intermediates, which can be prepared via several synthetic routes.

Pathways to 2-(Chloromethyl)-3,5,6-trimethylpyrazine (B44281)

While direct side-chain chlorination can be challenging to control, as seen with 2,6-dimethylpyrazine, alternative methods can be employed. The synthesis of a chloromethyl derivative could potentially be achieved through the treatment of a hydroxymethylpyrazine with a chlorinating agent like thionyl chloride. However, the direct synthesis of 2-(chloromethyl)-3,5,6-trimethylpyrazine is not extensively detailed in the provided search results. The instability of such compounds, as noted in the case of 2,6-bis(chloromethyl)pyrazine, suggests that they are likely used as reactive intermediates rather than isolated products.

Synthetic Routes to 3,5,6-Trimethylpyrazine-2-carboxylic Acid Derivatives

3,5,6-Trimethylpyrazine-2-carboxylic acid is a valuable intermediate that can be converted to the target chloro-compound. ontosight.ai The synthesis of this carboxylic acid can be achieved through the condensation of diamines with diacids or their derivatives, followed by methylation. ontosight.ai Once formed, the carboxylic acid group can be converted to other functionalities. For instance, it can react with alcohols to form esters or with bases to form salts. ontosight.ai The conversion of the carboxylic acid to the chloro derivative could potentially be achieved through a Hunsdiecker-type reaction or by conversion to the corresponding acyl chloride followed by a decarbonylative chlorination.

A variety of derivatives of pyrazine-2-carboxylic acids have been synthesized, often for biological evaluation. rjpbcs.comnih.gov These synthetic methods typically involve coupling the carboxylic acid with amines or other nucleophiles, often in the presence of a coupling agent like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com While not directly leading to the chloro-compound, these methods demonstrate the versatility of the carboxylic acid group as a handle for further functionalization.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. For de novo pyrazine synthesis, factors such as the molar ratio of reactants, reaction temperature, and reaction time are critical. For example, in the synthesis of 2,3,5-trimethylpyrazine from 2,3-butanedione and 1,2-diaminopropane, optimal conditions were established for the condensation and subsequent dehydrogenation steps. wikipedia.org A patent for the synthesis of 2,3,5-trimethylpyrazine describes using an acetoin dimer as a starting material and a supported zinc catalyst for the dehydrogenation step, achieving a total reaction yield of over 92% and a purity of over 99%. google.com

In the context of chlorination reactions, controlling the stoichiometry of the chlorinating agent is paramount to avoid over-chlorination. The choice of solvent can also influence the reaction pathway, as can the use of a catalyst or initiator like UV light. For the conversion of carboxylic acid derivatives, the selection of the appropriate coupling agent and reaction conditions is key to achieving high yields. rjpbcs.com

Fermentation processes for producing trimethylpyrazines have also been optimized. For instance, response surface methodology has been used to optimize parameters like temperature, bottle capacity, and water addition for the production of 2,3,5-trimethylpyrazine by Bacillus amyloliquefaciens, leading to a significant increase in yield. mdpi.comresearchgate.net Similarly, optimizing fermentation conditions for a recombinant Bacillus licheniformis strain, including substrate ratio, inducer concentration, and fermentation time, resulted in a substantial increase in 2,3,5-trimethylpyrazine production. mdpi.com These optimization strategies, whether in chemical synthesis or biosynthesis, are vital for efficient production.

Handling of Impurities and By-product Mitigation in Synthesis

The synthesis of this compound can be accompanied by the formation of impurities and by-products that require careful management. In direct chlorination reactions, the primary by-products are often isomers of the desired chlorinated product or polychlorinated species. The formation of such by-products can be minimized by optimizing reaction conditions, such as temperature and the molar ratio of reactants.

In de novo pyrazine syntheses, incomplete reactions or side reactions can lead to impurities. For example, in the synthesis of 2,3,5,6-tetramethylpyrazine, simplifying the process steps and fully utilizing material resources can reduce by-products and lower energy consumption. google.com Purification techniques such as steam distillation are often employed to obtain a product of high purity. google.com

Mechanistic Investigations of Reactions Involving 2 Chloro 3,5,6 Trimethylpyrazine

Nucleophilic Substitution Reactions at the Pyrazine (B50134) Ring

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position of 2-Chloro-3,5,6-trimethylpyrazine serves as a leaving group in these reactions. The rate and feasibility of these substitutions are significantly influenced by the nature of the nucleophile and the reaction conditions.

Kinetic investigations into amination reactions via nucleophilic aromatic substitution have revealed complex reaction pathways. rsc.org The choice of base can lead to different concentration profiles, sometimes exhibiting sigmoidal curves for both the starting material and the product. rsc.org This suggests that a species generated during the reaction can act as a catalyst, altering the reaction mechanism. rsc.org Such detailed kinetic studies are crucial for understanding and optimizing these synthetic transformations. rsc.org

For instance, the reaction of chloroazines with various nucleophiles, such as secondary amines, has been a subject of study. researchgate.net These reactions often proceed via a standard SNAr mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product. The presence of the nitrogen atoms in the pyrazine ring facilitates this process by stabilizing the negatively charged intermediate. researchgate.net

The reactivity of chloro-s-triazines, which share structural similarities with chloropyrazines, has been explored with different nucleophiles like alcohols, thiols, and amines. nih.gov Studies on 2,4,6-trichloro-1,3,5-triazine (TCT) have shown a preferential order of reactivity, which can provide insights into the behavior of this compound. nih.gov The substitution of the first chlorine atom in TCT occurs readily at low temperatures, and the nature of the first nucleophile influences the reactivity towards subsequent substitutions. nih.gov For example, an amine nucleophile can deactivate the triazine core, making the second substitution more difficult. nih.gov

Table 1: Reactivity of Nucleophiles with Chloro-s-triazines

NucleophileRelative ReactivityConditions for Monosubstitution
AlcoholHigh0°C, with DIEA in DCM
ThiolModerate0°C, with DIEA in DCM
AmineLow0°C, with DIEA in DCM

This table illustrates the general reactivity trend of different nucleophiles towards a chloro-s-triazine ring, which can be extrapolated to understand the behavior of this compound.

Radical Reaction Pathways of Chlorinated Methylpyrazine Systems

Radical reactions offer an alternative pathway for the transformation of chlorinated methylpyrazines. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org The initiation step often requires an input of energy, such as heat or UV light, to generate a radical species. lumenlearning.comrutgers.edu

In the context of chlorinated pyrazines, a radical reaction could be initiated by the homolytic cleavage of a C-Cl or a C-H bond on one of the methyl groups. However, the C-Cl bond is generally weaker than the C-H bond and more susceptible to homolysis. Once a radical is formed, it can participate in a series of propagation steps. For example, a pyrazinyl radical could abstract a hydrogen atom from another molecule, or a chlorine radical could abstract a hydrogen from one of the methyl groups on the pyrazine ring. libretexts.org

The stability of the resulting radical intermediate plays a crucial role in determining the reaction's course. rutgers.edu Tertiary radicals are generally more stable than secondary radicals, which are in turn more stable than primary radicals. In the case of this compound, abstraction of a hydrogen atom from one of the methyl groups would lead to a primary radical.

It is important to note that radical reactions can sometimes lead to a mixture of products, as the radical can react at different sites on the molecule. libretexts.org The regioselectivity of the reaction is influenced by the relative stability of the possible radical intermediates. libretexts.org

Electrophilic Aromatic Substitution Potentials of the Pyrazine Core

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic compounds. masterorganicchemistry.comwikipedia.org However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation makes the pyrazine core significantly less reactive towards electrophiles compared to benzene (B151609). wikipedia.org

The general mechanism of SEAr involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. wikipedia.orgyoutube.com This is typically the rate-determining step. masterorganicchemistry.com Subsequently, a proton is lost from the intermediate to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com However, forcing conditions would likely be required to achieve these transformations on the this compound ring, and the yields might be low.

Hydrolysis and Other Functional Group Interconversion Mechanisms

The chlorine atom in this compound can be replaced by a hydroxyl group through a hydrolysis reaction. viu.calibretexts.org This transformation is a type of nucleophilic substitution where water or hydroxide (B78521) ion acts as the nucleophile. The reaction can be catalyzed by either acid or base. viu.ca

Under basic conditions, the hydrolysis of a chloropyrazine likely proceeds via a nucleophilic aromatic substitution mechanism, with the hydroxide ion directly attacking the carbon atom bonded to the chlorine. libretexts.org In acidic conditions, the mechanism might involve protonation of one of the ring nitrogens, which would further activate the ring towards nucleophilic attack by water. libretexts.org

The conversion of 2-hydroxypyrazines to 2-chloropyrazines is a related functional group interconversion. This is often achieved using reagents like phosphorus oxychloride (POCl₃). The mechanism of this chlorination is thought to involve the displacement of the hydroxyl group. The reactivity in these reactions can be influenced by steric factors from adjacent alkyl groups. For example, alkyl groups in the 3-position can hinder the replacement of a 2-hydroxyl group.

Other functional group interconversions on the pyrazine ring are also possible. For instance, various chemical transformations such as nitration, acetylation, esterification, and bromination have been carried out on pyrazine derivatives to synthesize new compounds. imist.maimist.ma

Table 2: Conditions for Hydrolysis of Halogenated Compounds

ConditionPredominant ReactionNotes
NeutralHydrolysisLeads to alcohol products. viu.ca
BasicElimination (if applicable) and HydrolysisElimination can be significant. viu.ca

Stereochemical Considerations in Pyrazine Transformations

When reactions involving this compound lead to the formation of a new stereocenter, stereochemical outcomes become an important consideration. For instance, if a nucleophilic substitution reaction were to occur at one of the methyl groups that had been functionalized to create a chiral center, the stereochemistry of the product would need to be determined.

In radical reactions, there is often a loss of stereochemistry because the radical intermediates are typically planar or rapidly inverting pyramidal species. rutgers.edu Therefore, if a reaction proceeds through a radical mechanism at a chiral center, a racemic mixture of products is often obtained.

The synthesis of complex natural products containing pyrazine rings, such as streptophenazines, has highlighted the importance of controlling stereochemistry. mdpi.com In these total syntheses, asymmetric reactions are often employed to establish the desired stereocenters. mdpi.com While this compound itself is achiral, transformations that introduce chirality would require careful consideration of stereoselective methods to control the three-dimensional arrangement of atoms in the product.

Derivatization and Advanced Synthetic Applications of 2 Chloro 3,5,6 Trimethylpyrazine

Synthesis of Novel Pyrazine (B50134) Derivatives

The core structure of 2-Chloro-3,5,6-trimethylpyrazine serves as a versatile scaffold for the synthesis of a variety of novel pyrazine derivatives. Through targeted modifications, chemists can introduce diverse functionalities, leading to compounds with unique electronic and steric properties.

Ligustrazine Analogs and Related Heterocycles

Ligustrazine, or tetramethylpyrazine, is a naturally occurring bioactive compound known for its therapeutic potential. organic-chemistry.org The structural similarity of this compound to ligustrazine makes it an ideal starting material for the synthesis of ligustrazine analogs. The chloro group provides a reactive handle for introducing various substituents, allowing for the systematic exploration of structure-activity relationships. For instance, the chloro moiety can be displaced by nucleophiles to introduce new functional groups, or it can participate in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of ligustrazine-inspired compounds. The synthesis of 2,3,5-trimethylpyrazine (B81540) from 2,3-butanedione (B143835) and 1,2-diaminopropane (B80664) has been documented, highlighting a potential route for creating varied substitution patterns on the pyrazine ring. organic-chemistry.org

Stilbene-Pyrazine Hybrid Architectures

The creation of hybrid molecules that combine the pyrazine core with other pharmacologically or electronically significant motifs, such as stilbenes, represents a promising area of research. While direct synthesis of stilbene-pyrazine hybrids from this compound is not extensively documented in readily available literature, established synthetic methodologies like the Heck reaction or the Wittig reaction provide plausible routes.

A potential synthetic approach could involve a palladium-catalyzed Heck reaction between this compound and a vinyl-substituted aromatic compound. Alternatively, a multi-step sequence could be envisioned, beginning with the conversion of the chloro-pyrazine to a phosphonium (B103445) salt, followed by a Wittig reaction with an aromatic aldehyde. Another viable strategy is the Sonogashira coupling of the chloro-pyrazine with a terminal alkyne, followed by partial or complete reduction of the resulting alkyne to a cis- or trans-alkene, thereby forming the stilbene (B7821643) bridge. wikipedia.orglibretexts.orghoffmanchemicals.com The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.orghoffmanchemicals.com

Exploration of Alkyl, Aryl, and Heteroaryl Substitutions

The chloro atom in this compound is a key functional group that enables the introduction of a wide array of substituents onto the pyrazine ring through various cross-coupling reactions.

Table 1: Cross-Coupling Reactions for the Substitution of this compound

Reaction NameReagentResulting SubstitutionCatalyst/Conditions
Suzuki-Miyaura CouplingArylboronic acids or estersAryl groupPalladium catalyst and a base nih.gov
Buchwald-Hartwig AminationAminesAmino groupPalladium catalyst and a base nih.gov
Sonogashira CouplingTerminal alkynesAlkynyl groupPalladium catalyst, copper(I) co-catalyst, and a base wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling reaction, for example, allows for the straightforward introduction of various aryl and heteroaryl groups by reacting this compound with the corresponding boronic acids or esters in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of amino-substituted pyrazines. nih.gov The Sonogashira coupling, as previously mentioned, facilitates the introduction of alkynyl moieties, which can serve as versatile handles for further transformations. wikipedia.orglibretexts.org

Functionalization Strategies Leveraging the Chloro Group Reactivity

The reactivity of the chloro group in this compound is central to its utility as a synthetic intermediate. This reactivity allows for a variety of functionalization strategies, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions can be employed to introduce a range of heteroatom nucleophiles, such as alkoxides, thiolates, and amines, directly onto the pyrazine ring. The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates these reactions.

Transition metal-catalyzed cross-coupling reactions, as detailed in the previous section, offer a more versatile and powerful approach to functionalization. The ability to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity has made these methods indispensable in modern organic synthesis. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired transformation and introduce a wide array of functional groups.

Development of this compound as a Building Block in Complex Chemical Synthesis

The inherent reactivity and substitution pattern of this compound make it a valuable building block for the synthesis of more complex chemical structures, including fused heterocyclic systems and other bioactive molecules.

The presence of both a reactive chloro group and methyl groups on the pyrazine ring offers multiple points for further elaboration. For instance, the chloro group can be used as an anchor point for the construction of fused ring systems. Annulation reactions, where a new ring is formed onto the existing pyrazine core, can lead to the synthesis of novel polycyclic aromatic systems with potentially interesting photophysical or biological properties. While specific examples starting from this compound are not abundant, the general principles of constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, often involve the reaction of a suitably functionalized heterocycle with a bifunctional reagent. researchgate.net

Furthermore, this compound can serve as a key intermediate in multi-step syntheses of complex target molecules. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger molecular frameworks, contributing the substituted pyrazine motif to the final structure. The development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offers an efficient strategy for utilizing building blocks like this compound in the rapid assembly of diverse molecular libraries. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 3,5,6 Trimethylpyrazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For substituted pyrazines, both one-dimensional and two-dimensional NMR techniques provide critical information about the electronic environment and connectivity of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the structure of pyrazine (B50134) derivatives. The chemical shifts, signal multiplicities, and integration values in ¹H NMR reveal the number and types of protons and their neighboring atoms. ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

For 2-Chloro-3,5,6-trimethylpyrazine , the ¹H NMR spectrum is expected to show three distinct singlets, each integrating to three protons, corresponding to the three magnetically non-equivalent methyl groups attached to the pyrazine ring. The absence of signals in the aromatic region would confirm the fully substituted nature of the pyrazine ring.

In the case of the analog 2,3,5-trimethylpyrazine (B81540) , the ¹H NMR spectrum in CDCl₃ shows a single aromatic proton signal at approximately 8.14 ppm and distinct signals for the three methyl groups. nih.govchemicalbook.com The ¹³C NMR spectrum of this analog displays seven distinct signals, corresponding to the four pyrazine ring carbons and the three methyl carbons. nih.govchemicalbook.com

Detailed NMR data for key analogs provide a reference for interpreting the spectra of more complex derivatives.

¹H and ¹³C NMR Data for Selected Pyrazine Analogs

CompoundSolvent¹H NMR Chemical Shifts (δ ppm)¹³C NMR Chemical Shifts (δ ppm)Source
2,3,5-TrimethylpyrazineCDCl₃8.14 (s, 1H), 2.49 (s, 3H), 2.48 (s, 3H)151.08, 149.84, 148.92, 140.73, 21.92, 21.49, 20.94 nih.gov
2,3-d₃,5-TrimethylpyrazineCDCl₃8.16 (s, 1H), 2.50 (s, 3H), 2.48 (s, 3H)151.3, 150.7, 144.2, 141.5, 21.8, 21.7 nih.gov
3,5-Dimethylpyrazine-2-carboxylic acidCDCl₃8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H)164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 nih.govacs.org
3,6-Dimethyl-2-pyrazinemethanolCDCl₃8.08 (s, 1H), 4.60 (s, 2H), 2.40 (s, 3H), 2.35 (s, 3H)151.8, 150.7, 149.5, 140.1, 62.1, 21.5, 20.6 nih.gov

Two-Dimensional NMR (HSQC, HMBC) for Definitive Assignment

Two-dimensional (2D) NMR experiments are essential for making definitive assignments of ¹H and ¹³C signals, especially in highly substituted molecules where 1D spectra may be ambiguous.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to assign the ¹³C signals for protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is particularly powerful for identifying the connectivity between quaternary carbons and protonated carbons, thus mapping the complete carbon skeleton.

In the analysis of pyrazine analogs like 3,5-Dimethyl-2-pyrazinemethanol , HMBC is used to assign the carbon signals of the pyrazine ring and the substituent groups. nih.govacs.org For instance, correlations from the methyl protons to the adjacent ring carbons confirm their positions. For this compound, an HMBC experiment would be critical to unambiguously assign the chemical shifts of the three methyl groups by observing their long-range couplings to the specific quaternary carbons of the pyrazine ring, including the chlorine-substituted C-2 and the methyl-substituted C-3, C-5, and C-6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for the ion, which is a critical step in identifying an unknown compound.

For This compound (C₇H₉ClN₂), the predicted monoisotopic mass is 156.04543 Da. uni.lu An HRMS measurement yielding a mass very close to this value would strongly support this elemental composition.

Studies on pyrazine analogs frequently employ HRMS (often as LC-TOF-MS) to confirm the identity of synthesized compounds. For example, the [M+H]⁺ ion for 3,5-Dimethylpyrazine-2-carboxylic acid was measured at m/z 153.0667, which corresponds closely to the calculated value of 153.0664 for the formula C₇H₉N₂O₂. nih.govacs.org

HRMS Data for Selected Pyrazine Analogs

CompoundFormulaIonCalculated m/zMeasured m/zSource
3,5-Dimethylpyrazine-2-carboxylic acidC₇H₉N₂O₂[M+H]⁺153.0664153.0667 nih.govacs.org
3,5-Dimethyl-2-pyrazinemethanolC₇H₁₁N₂O[M+H]⁺139.0869139.0868 nih.govacs.org
(5,6-Dimethylpyrazine-2-yl-)methyl-sulfateC₁₃H₁₇N₂O₇[M-H]⁻217.0283217.0287 nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification.

For this compound, characteristic fragmentation pathways would likely involve the loss of a methyl radical (CH₃•), loss of hydrogen chloride (HCl), or cleavage of the pyrazine ring.

Analysis of analogs provides insight into these pathways. For instance, the MS/MS spectrum of the [M+H]⁺ ion of 3,5-Dimethylpyrazine-2-carboxylic acid (m/z 153.1) shows significant product ions at m/z 135.0 (loss of H₂O), 107.0 (further loss of CO), and 80.0, which helps to piece together its structure. nih.govacs.org

MS/MS Fragmentation Data for Selected Pyrazine Analogs

CompoundParent Ion (m/z)Product Ions (m/z) and Relative IntensitySource
3,5-Dimethylpyrazine-2-carboxylic acid153.1 [M+H]⁺153.1 (100), 135.0 (12), 109.0 (7), 107.0 (28), 80.0 (10) nih.govacs.org
3,5-Dimethyl-2-pyrazinemethanol139.1 [M+H]⁺139.1 (100), 121.0 (20), 109.0 (4), 80.0 (3) nih.govacs.org
(5,6-Dimethylpyrazine-2-yl-)methyl-sulfate216.8 [M-H]⁻216.8 (100), 96.0 (82), 80.0 (100) nih.govacs.org

Collision Cross Section (CCS) Measurements and Predictive Modeling

Collision Cross Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov Measured in square angstroms (Ų), CCS provides an additional, orthogonal data point for compound identification, helping to distinguish between isomers that have identical masses.

While experimental CCS values are obtained using ion mobility-mass spectrometry (IM-MS), predictive models can calculate theoretical CCS values for a given structure. These predictions are increasingly used to tentatively identify compounds when authentic standards for experimental measurement are not available. nih.govnih.gov

For This compound , predicted CCS values have been calculated for various adducts using computational tools. These values serve as a valuable reference for future experimental work. uni.lu The ability to distinguish compounds based on their gas-phase shape is particularly useful in complex mixture analysis. arxiv.org

Predicted Collision Cross Section (CCS) Values for this compound

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺157.05271128.0 uni.lu
[M+Na]⁺179.03465139.9 uni.lu
[M+K]⁺195.00859136.4 uni.lu
[M+NH₄]⁺174.07925148.2 uni.lu
[M-H]⁻155.03815129.7 uni.lu

Chromatographic Separations

Chromatographic techniques are essential for the purification, identification, and quantification of this compound and its analogs. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography is a crucial technique for assessing the purity of pyrazine compounds and for separating closely related isomers. The separation of pyrazine derivatives can be challenging due to their similar structures and physicochemical properties. However, specialized HPLC methods have been developed to achieve effective separation.

For instance, the separation of regio-isomers of pyrazines, such as 2-ethyl-6-methylpyrazine (B77461) (2E6MP) and 2-ethyl-5-methylpyrazine (B82492) (2E5MP), has been successfully accomplished using a polysaccharide chiral stationary phase (Chiralpak AD-H) column. nih.gov The use of mobile phases like cyclohexane/isopropanol and hexane/isopropanol, particularly at a 99:1 ratio, allows for baseline separation of these volatile isomers. nih.gov This demonstrates that chiral columns can be effectively used to separate non-chiral, closely related isomers. nih.gov

Reverse-phase (RP) HPLC is also a common approach for analyzing pyrazine derivatives. sielc.com A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water. nih.govsielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com The Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has also been shown to be effective for the analysis of compounds like 2,3-dimethyl-pyrazine and 2,3,5-trimethylpyrazine. sielc.comsielc.com

The choice of stationary and mobile phases is critical for achieving the desired separation. While standard C18 columns with acetonitrile/water or methanol/water mobile phases are often used, they may not be sufficient for separating all pyrazine isomers. nih.gov The development of new methods, including the use of specialized columns and solvent systems, is therefore important for the analysis of complex pyrazine mixtures. nih.gov

Table 1: HPLC Separation Methods for Pyrazine Analogs

Analytes Column Mobile Phase Key Findings Reference
2-Ethyl-6-methylpyrazine & 2-Ethyl-5-methylpyrazineChiralpak AD-HCyclohexane/isopropanol (99:1)Baseline separation of regio-isomers achieved. nih.gov
2,3-Dimethyl-pyrazineNewcrom R1Acetonitrile, water, phosphoric acidSimple and effective RP-HPLC method. sielc.com
2,3,5-TrimethylpyrazineNewcrom R1Acetonitrile, water, phosphoric acidScalable method suitable for preparative separation. sielc.com
Pyridine (B92270) and Aminopyridine IsomersAmaze HDAcetonitrile, water, formic acidGood peak shape and resolution for hydrophilic compounds. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds, including this compound and its analogs. This method is particularly valuable in the analysis of complex mixtures, such as those found in food and environmental samples.

The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the identification of numerous pyrazine derivatives. For example, in the analysis of potato chips, GC-MS has been instrumental in identifying various alkylpyrazines and other volatile compounds. vscht.cz Techniques like headspace solid-phase microextraction (HS-SPME) are often employed for sample preparation, allowing for the extraction and concentration of volatile analytes prior to GC-MS analysis. vscht.cznih.govsigmaaldrich.com

Comprehensive two-dimensional gas chromatography coupled to a time-of-flight mass spectrometer (GC×GC–TOFMS) offers even greater resolving power and sensitivity, enabling the identification of a larger number of compounds, including N-containing heterocyclic compounds like pyrazines, pyrroles, and pyridines. vscht.cz This advanced technique has been successfully used to identify 528 volatile compounds in soy sauce aroma type Baijiu. nih.gov

The mass spectra obtained from GC-MS analysis provide crucial information for the structural elucidation of pyrazine derivatives. The fragmentation patterns observed in the mass spectra are characteristic of the specific compound and can be used for its unambiguous identification by comparing them to spectral libraries. nist.gov For instance, the mass spectrum of trimethylpyrazine shows characteristic fragment ions that can be used for its identification. nist.gov

Table 2: GC-MS Applications for the Analysis of Pyrazine Analogs

Sample Matrix Extraction Technique Analytical Technique Key Findings Reference
Potato ChipsHS-SPMEGC–ITMS, GC × GC–TOFMSIdentification of numerous alkylpyrazines and other volatile compounds. GC × GC–TOFMS offered lower limits of quantification. vscht.cz
Cocoa BeansSPMEGC-MSIdentification of five common pyrazines including 2-methylpyrazine, 2,3- and 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine, and tetramethylpyrazine. scispace.com
Peanut ButterHeadspace SPMEGC-MSAnalysis of various pyrazines including methyl-, dimethyl-, and trimethyl-pyrazines. sigmaaldrich.com
Chinese Liquor (Baijiu)SPME Arrow fiberGC-MSQuantitative analysis of 82 aroma compounds including pyrazines. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its analogs.

The crystal structures of several pyrazine derivatives have been determined, revealing key features of their solid-state packing. For instance, in the crystal structures of three pyrazine-2,5-dicarboxamides, the molecules are linked by N—H⋯N hydrogen bonds, forming layered or corrugated sheet structures. researchgate.net These layers are further connected by C—H⋯O hydrogen bonds, resulting in three-dimensional supramolecular architectures. researchgate.net The conformation of the molecules, such as the inclination of pyridine rings relative to the pyrazine ring, can also be precisely determined. researchgate.net

In another example, the crystal structure of a linear molecule containing pyrazino[2,3-b]pyrazine (B13399560) moieties revealed a nearly coplanar arrangement of the pyrazinopyrazine groups, with the central benzene (B151609) ring twisted relative to these planes. oup.com The solid-state structure is stabilized by CH/N interactions. oup.com

The study of pyrazole (B372694) derivatives, which are also nitrogen-containing heterocycles, highlights the importance of intermolecular interactions in the solid state. X-ray crystal studies of pyrazoles have shown the formation of linear catemers as well as cyclic dimers and trimers through hydrogen bonding. mdpi.com These interactions significantly influence the properties of the compounds in the solid state. mdpi.com

Table 3: Crystallographic Data for Pyrazine Analogs

Compound Space Group Key Structural Features Intermolecular Interactions Reference
Pyrazine-2,5-dicarboxamide derivative (I)P21/cExtended conformation, pyridine rings inclined to pyrazine ring.N—H⋯N and C—H⋯O hydrogen bonds forming a 3D network. researchgate.net
Pyrazine-2,5-dicarboxamide derivative (II)P21/cExtended conformation, pyridine rings inclined to pyrazine ring.N—H⋯N and C—H⋯O hydrogen bonds forming a 3D network. researchgate.net
Pyrazine-2,5-dicarboxamide derivative (III)P-1Corrugated sheets formed by N—H⋯N hydrogen bonds.C—H⋯O hydrogen bonds and π–π interactions. researchgate.net
Linear molecule with pyrazino[2,3-b]pyrazine moietiesP-1Nearly coplanar pyrazinopyrazine units with a twisted central benzene ring.CH/N interactions. oup.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Properties

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental techniques for probing the vibrational and electronic properties of molecules like this compound and its analogs.

Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of a pyrazine derivative will exhibit characteristic bands corresponding to the vibrations of the pyrazine ring, as well as the C-H, C-Cl, and C-C bonds of the substituents.

For example, in the IR spectra of metal complexes of tetrapyrazinoporphyrazine, the most intense bands around 1250 cm⁻¹ are attributed to the stretching vibrations of the pyrazine rings. mdpi.com The replacement of hydrogen with chlorine atoms leads to the disappearance of C-H stretching vibrations (around 3190 cm⁻¹) and an increase in the intensity of peaks in the 800–1300 cm⁻¹ region. mdpi.com The fundamental vibrations of pyrazine itself have been extensively studied, with characteristic frequencies assigned to specific vibrational modes. researchgate.netacs.org For instance, the C-H stretching transitions in pyrazine are observed in the region of 3065-3073 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of a pyrazine derivative is characterized by absorption bands corresponding to π→π* and n→π* transitions.

Simulations of the electronic absorption spectrum of pyrazine show that the lowest energy band is influenced by vibronic coupling, where electronic and vibrational motions are coupled. chemrxiv.org The electronic absorption spectra of tetrapyrazinoporphyrazine derivatives exhibit intense Q-bands, which are characteristic of porphyrin-like macrocycles. mdpi.com The introduction of chlorine atoms can cause the appearance of additional absorption bands due to transitions from molecular orbitals with contributions from the chlorine atomic orbitals. mdpi.com Furthermore, the electronic properties of pyrazine derivatives, including their electronic absorption spectra, can be influenced by substituents and the length of conjugated systems. science.gov The interaction of pyrazine with ions in solution, as studied by UV-visible absorption spectroscopy, can also lead to changes in its electronic structure. acs.org

Table 4: Spectroscopic Data for Pyrazine and its Analogs

Compound/Analog Spectroscopic Technique Key Spectral Features and Findings Reference
PyrazineIR SpectroscopyC-H stretching transitions observed at 3065-3073 cm⁻¹. researchgate.net
PyrazineUV-Vis SpectroscopyLowest energy absorption band is influenced by vibronic coupling. chemrxiv.org
Metal Complexes of TetrapyrazinoporphyrazineIR SpectroscopyIntense bands around 1250 cm⁻¹ from pyrazine ring stretching. mdpi.com
Chlorinated TetrapyrazinoporphyrazineIR SpectroscopyDisappearance of C-H stretching bands and increased intensity in the 800–1300 cm⁻¹ region. mdpi.com
Chlorinated TetrapyrazinoporphyrazineUV-Vis SpectroscopyAppearance of an additional B₁ band due to transitions involving chlorine orbitals. mdpi.com
2,3,5-TrimethylpyrazineIR SpectroscopyGas-phase IR spectrum available in the NIST database. nist.gov

Theoretical and Computational Chemistry Studies on 2 Chloro 3,5,6 Trimethylpyrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules. For a compound like 2-Chloro-3,5,6-trimethylpyrazine, such calculations would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement.

From this optimized structure, a wealth of information can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions for how the molecule might interact with other chemical species. For this compound, one would expect the nitrogen atoms of the pyrazine (B50134) ring to be electron-rich centers, while the carbon atom bonded to the chlorine atom would likely be an electrophilic site.

While specific data for this compound is not published, studies on similar pyrazine derivatives consistently utilize DFT methods to explore these electronic properties and correlate them with observed chemical behavior.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with each other and with solvent molecules. For this compound, MD simulations could provide a detailed picture of its behavior in different environments.

In a simulation, the forces between molecules are calculated, and the trajectories of the molecules are tracked over a set period. This allows for the analysis of intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding (though the latter would be weak for this molecule). The chlorine atom and the nitrogen atoms of the pyrazine ring would be expected to play a significant role in directing these interactions.

By simulating the compound in a solvent, such as water or an organic solvent, one could investigate its solvation properties and how it orients itself with respect to the solvent molecules. This information is critical for understanding its solubility and how it might behave in a biological system or as a component in a material. While general principles of intermolecular forces apply, specific quantitative data from MD simulations for this compound are not available in the current body of scientific literature.

Computational Prediction of Spectroscopic Properties

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them. For this compound, the following spectroscopic data could be computationally predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to experimental data, can help to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of the chemical bonds can be calculated. These frequencies can be compared to an experimental IR spectrum to identify the functional groups present in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This can provide information about the electronic structure and conjugation within the molecule.

Although no specific predicted spectroscopic data for this compound has been published, the methodologies for these predictions are well-established and routinely applied to other organic molecules.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. These are typically color-coded, with red spots indicating close contacts, which often correspond to hydrogen bonds or other strong interactions.

Structure-Reactivity Relationship (SAR) Modeling at a Molecular Level

Structure-Reactivity Relationship (SAR) modeling aims to find a correlation between the chemical structure of a compound and its reactivity. At a molecular level, this often involves using computational descriptors to quantify aspects of the molecule's structure and electronics.

For a series of related pyrazine compounds, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. nih.gov This would involve calculating a range of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular weight, surface area) for each compound and then using statistical methods to find a mathematical relationship between these descriptors and a measured reactivity parameter (such as reaction rate or biological activity).

While the principles of SAR could be applied to this compound within a larger dataset of pyrazine derivatives, no specific SAR or QSAR studies that include this particular compound have been found in the literature. Such a study would be valuable for predicting the reactivity of new, related compounds without the need for extensive experimental work.

Role in Interdisciplinary Chemical Research

Fundamental Chemical Biology Studies Involving Pyrazines

The introduction of a chlorine atom to the trimethylated pyrazine (B50134) core in 2-Chloro-3,5,6-trimethylpyrazine suggests distinct metabolic and interactive profiles compared to its non-halogenated counterparts. Research in this area seeks to elucidate these differences at a molecular level.

Investigation of Pyrazine Metabolism Pathways in Model Biological Systems

While direct metabolic studies on this compound are not extensively documented, the metabolism of related pyrazine compounds in model organisms provides a foundational understanding. In rats, for instance, orally administered pyrazine derivatives are generally well-absorbed and efficiently metabolized. nih.gov Common metabolic pathways for alkyl-substituted pyrazines include the oxidation of side-chains to form corresponding carboxylic acids and the hydroxylation of the pyrazine ring itself. nih.gov These metabolites are often conjugated with glucuronic acid or sulfates before excretion. nih.gov

For chlorinated pyrazines, the metabolic fate is of particular interest. A study on the synthesis of a deuterated trimethylpyrazine utilized 3-Chloro-2,5-dimethylpyrazine as a starting material, highlighting the chemical stability and utility of the chloro-pyrazine structure in synthetic schemes. acs.orgnih.gov The metabolism of other chlorinated aromatic compounds often involves initial oxidation followed by dechlorination, which can proceed through various enzymatic pathways. The presence of the chlorine atom in this compound likely influences its metabolic profile, potentially leading to the formation of hydroxylated and dechlorinated metabolites. However, specific studies detailing these pathways for this particular compound in model organisms are needed for a complete picture.

Biochemical Interaction Studies of Pyrazine Derivatives

The pyrazine scaffold is recognized for its ability to participate in various non-covalent interactions within biological systems, a property that is modulated by its substituents. A systematic analysis of pyrazine-based ligands in protein structures has revealed that the nitrogen atoms frequently act as hydrogen bond acceptors. figshare.com Furthermore, in chloropyrazines, the presence of the chlorine atom can lead to the formation of halogen bonds, which are specific non-covalent interactions that can contribute to the binding affinity and selectivity of a ligand for its protein target. figshare.com

The interaction of pyrazine derivatives with enzymes is a significant area of research. For example, certain pyrazine-based compounds have been investigated as inhibitors of various enzymes. nih.gov While specific enzyme binding or receptor interaction studies for this compound are not prominent in the literature, the fundamental chemical properties of the molecule suggest it could engage with biological macromolecules through a combination of hydrophobic interactions from the methyl groups, hydrogen bonding via the pyrazine nitrogens, and potentially halogen bonding from the chlorine atom.

Chemical Ecology Research on Pyrazine Semiochemicals

Pyrazines are notable for their role as semiochemicals, which are signaling molecules used in communication between organisms. Their volatility and potent odors make them effective messengers in various ecological contexts.

Pyrazines as Insect Pheromones and Alarm Signals

Several pyrazine derivatives have been identified as crucial components of insect communication systems. adv-bio.com For instance, certain alkylpyrazines serve as alarm pheromones in various ant species. nih.gov When threatened, these ants release pyrazines to alert colony members to the danger. adv-bio.com In one notable example, 2-ethyl-3,6-dimethylpyrazine was identified as an alarm pheromone component in the fire ant, Solenopsis invicta. nih.govusda.gov These compounds are typically detected by the insects at very low concentrations. usda.gov

While there is no direct evidence in the reviewed literature identifying this compound as an insect pheromone or alarm signal, the established role of structurally similar alkylpyrazines in insect communication suggests that halogenated pyrazines could potentially have analogous or modified activities. The presence of the chlorine atom could alter the volatility, receptor binding, and ultimately the behavioral response elicited by the molecule.

Mechanisms of Pyrazine Biosynthesis in Biological Systems

The biosynthesis of pyrazines is a widespread phenomenon in the microbial world, with bacteria being significant producers. mdpi.com Strains of Bacillus subtilis, for example, are known to produce a variety of alkylpyrazines, including trimethyl- and tetramethylpyrazine. nih.gov The biosynthetic pathways often involve the condensation of amino acid precursors. nih.gov For instance, L-threonine and acetoin (B143602) have been identified as precursors for the biosynthesis of 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967), respectively, in Bacillus species. nih.gov

The biosynthesis of halogenated natural products, including pyrazines, is a more specialized process. Some microorganisms possess halogenating enzymes that can incorporate chlorine or bromine atoms into organic molecules. While the biosynthesis of this compound has not been specifically described, research has demonstrated the microbial production of other halogenated diphenyl pyrazines in Escherichia coli expressing a fungal non-ribosomal peptide synthetase. researchgate.net This indicates that enzymatic pathways for the creation of chloro-pyrazine structures exist in nature.

Degradation Pathways of Pyrazines in Environmental and Biological Contexts

Understanding the fate of pyrazine compounds in the environment is crucial for assessing their ecological impact. This includes both abiotic and biotic degradation processes.

Limited information is available on the specific degradation pathways of this compound. However, studies on the biodegradation of the broader pyrazine class indicate that these compounds can be utilized by microorganisms as a source of carbon and energy. nih.govresearchgate.net While the pyrazine ring is relatively stable, bacteria have been isolated that can initiate its cleavage. nih.gov

The degradation of chlorinated aromatic compounds in the environment is a well-studied field. Microbes have evolved diverse enzymatic strategies to dehalogenate these molecules, which is often a critical first step in their breakdown. The persistence and degradation of chlorinated pyridines, which are structurally related to pyrazines, are known to be influenced by the position and number of chlorine substituents. tandfonline.com It is plausible that the degradation of this compound in soil and water would involve microbial action, potentially initiated by a dehalogenation step followed by the breakdown of the pyrazine ring. However, detailed studies are required to confirm these pathways. nih.govresearchgate.net

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of pyrazines is undergoing a significant transformation, driven by the need for more environmentally friendly and efficient processes. researchgate.netresearchgate.net Future research is heavily invested in "green chemistry" principles to minimize hazardous substances and waste. acs.orgresearchgate.net A key focus is the development of one-pot synthesis methods, which simplify procedures and reduce the need for costly and environmentally damaging solvents. researchgate.net

One of the most promising areas is the application of flow chemistry . This technology marks a paradigm shift from traditional batch processing to continuous manufacturing. springerprofessional.deapple.com Flow reactors provide superior control over reaction parameters like temperature and mixing, leading to accelerated reactions, higher yields, and cleaner product profiles. springerprofessional.de This approach is not only safer, especially for highly exothermic reactions, but also allows for easier scaling-up of production, which is crucial for industrial applications. uc.pt

Another critical research avenue is C-H functionalization , a strategy that directly converts C-H bonds into new chemical bonds. jocpr.com This approach is highly sought after as it streamlines the synthesis of complex molecules by reducing the number of required steps and minimizing waste. jocpr.com The direct functionalization of the pyrazine (B50134) ring avoids the multi-step processes often required in traditional methods, aligning with the goals of atom economy and sustainability.

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

FeatureTraditional Batch SynthesisEmerging Sustainable Routes (Flow Chemistry, C-H Functionalization)
Efficiency Often multi-step, lower overall yield.Fewer steps, higher yields, and faster reaction times. springerprofessional.de
Safety Difficult to control exothermic reactions, potential for runaway reactions.Enhanced heat and mass transfer, improved safety. springerprofessional.deuc.pt
Scalability Challenging to scale up from lab to industrial production.More straightforward and reconfigurable scale-up. uc.pt
Sustainability Generates more solvent and reagent waste.Reduced waste, aligns with green chemistry principles. acs.orgsci-hub.se
Control Limited control over reaction parameters.Precise control over temperature, pressure, and mixing. springerprofessional.de

Advanced Catalyst Design for Pyrazine Functionalization

Catalysts are at the core of modern organic synthesis, and the functionalization of the pyrazine scaffold is no exception. Future efforts are directed towards creating highly efficient and selective catalysts to introduce a wide array of functional groups onto the pyrazine ring. This includes catalysts based on palladium, copper, and nickel for cross-coupling reactions, which are powerful for forming new carbon-carbon and carbon-heteroatom bonds. chemscene.comuni-regensburg.de

A particularly revolutionary area is photoredox catalysis , which uses visible light to initiate chemical reactions. jocpr.comnih.govnih.gov This method offers mild reaction conditions and can generate highly reactive intermediates, enabling transformations that are difficult to achieve with traditional thermal methods. jocpr.comnih.gov For pyrazines, photoredox catalysis opens up new possibilities for C-H functionalization, allowing for direct modification of the heterocyclic ring. acs.org Research is focused on designing new photosensitizers and catalytic systems that can selectively target specific C-H bonds on the pyrazine core, including for arylation and acylation reactions. jocpr.comacs.org

Deeper Mechanistic Understanding through Advanced Spectroscopic Probes

A fundamental understanding of how chemical reactions occur is crucial for optimizing existing synthetic methods and inventing new ones. Future research will increasingly rely on advanced spectroscopic tools to gain real-time insights into reaction mechanisms.

In-situ monitoring techniques are becoming indispensable in this field. frontiersin.org Technologies like Raman spectroscopy allow chemists to track the concentration of reactants and products in real-time without disturbing the reaction mixture. acs.org This provides invaluable data on reaction kinetics, helps identify transient intermediates, and can reveal catalyst deactivation pathways. acs.org Such detailed process understanding is critical for ensuring reaction robustness and efficiency, particularly during scale-up from the laboratory to industrial production. acs.org The combination of these advanced analytical methods with techniques like X-ray crystallography and computational modeling will provide a comprehensive picture of the reaction landscape, enabling the rational design of more effective synthetic strategies for pyrazine derivatives.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions. nih.govasiaresearchnews.com These computational tools can analyze vast datasets of chemical information to predict molecular properties and reaction outcomes. beilstein-journals.orgresearchgate.net

In the context of pyrazine chemistry, ML models can be trained to predict the biological activity or material properties of novel pyrazine derivatives, enabling virtual screening of thousands of potential compounds before they are synthesized in the lab. springernature.com This significantly streamlines the design process for new functional molecules. springernature.com

Expanding the Scope of Pyrazine Scaffolds in Material Science Research

While pyrazines are well-established in flavors and pharmaceuticals, their potential in material science is a rapidly emerging frontier. researchgate.netscienceopen.comsemanticscholar.org The electron-deficient nature of the pyrazine ring imparts unique electronic and optical properties, making it an attractive building block for advanced functional materials.

One of the most exciting areas is the development of pyrazine-based polymers for organic electronics. researchgate.net Researchers have synthesized pyrazine-containing polymers that serve as high-performance donor materials in organic solar cells (OSCs), achieving notable power conversion efficiencies. acs.orgacs.orgresearchgate.net The planarity and charge transport properties of these polymers can be finely tuned by modifying their molecular structure, highlighting the potential for creating low-cost, efficient solar energy technologies. acs.org Pyrazine-based polymers are also being explored as cathode materials for fast-charging and stable rechargeable batteries. osti.gov

Another significant avenue is the use of pyrazine ligands to construct metal-organic frameworks (MOFs) . acs.org These are porous, crystalline materials with a vast range of potential applications. Pyrazine-containing MOFs have been designed for gas storage and separation, demonstrating selective capture of carbon dioxide. rsc.org The nitrogen atoms in the pyrazine ring can coordinate with various metal ions, such as cobalt, zinc, and iron, to create frameworks with diverse topologies and functionalities. rsc.orgnih.govnih.govacs.org These materials are being investigated for their catalytic activity, with some Fe-MOFs showing enhanced performance in Fenton-like processes for water treatment. nih.gov Additionally, pyrazine-based MOFs have been developed as materials for the controlled storage and delivery of therapeutic gases like carbon monoxide. acs.org

Q & A

Basic: What are the common synthetic routes for 2-Chloro-3,5,6-trimethylpyrazine and its intermediates?

The synthesis typically involves sequential oxidation and chlorination steps. For example:

  • Intermediate preparation : 3,5,6-Trimethylpyrazine-2-carboxylic acid is synthesized via oxidation of 2-(chloromethyl)-3,5,6-trimethylpyrazine using KMnO₄ under controlled conditions (55°C, 24 h).
  • Chlorination : SOCl₂ in CH₂Cl₂ at 0°C is used to introduce the chloro group, yielding this compound. Reagents like Ac₂O and NaOH are critical for intermediate purification .

Basic: How is this compound characterized in research settings?

Key methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry : For molecular weight verification (e.g., molecular ion peaks at m/z 171.6 [M+H]⁺).
  • Chromatography : Gas chromatography (GC) or HPLC to assess purity and stability .

Advanced: How can metabolic stability challenges of this compound derivatives be addressed?

Derivatives like 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP) exhibit improved pharmacokinetics. Strategies include:

  • Prodrug design : Lipophilic derivatives (e.g., HTMP palmitate) enhance bioavailability.
  • Formulation optimization : Lipid emulsions (15% soybean oil, 1.2% lecithin) prolong half-life (1.48-fold increase) and brain targeting in ischemic stroke models .

Advanced: What cross-coupling reactions are feasible with this compound?

Palladium-catalyzed couplings enable functionalization:

  • Indole coupling : Reacting with 1-substituted indoles (e.g., 1-tosylindole) yields 3-(pyrazinyl)indoles under alkaline conditions.
  • Reaction optimization : Catalyst selection (Pd(PPh₃)₄) and temperature control (80–100°C) minimize side products .

Advanced: How do structural modifications influence the pharmacological activity of this compound?

  • Chlorine vs. hydroxyl groups : Chlorine enhances electrophilicity for nucleophilic substitutions, while hydroxyl groups (e.g., HTMP) improve solubility and metabolic persistence.
  • Methyl substitution : Increased lipophilicity correlates with blood-brain barrier penetration in neuroprotective studies .

Advanced: What are the key pharmacokinetic limitations of this compound derivatives?

  • Short half-life : Native TMP derivatives exhibit rapid clearance (t₁/₂ ~1–2 h).
  • Solutions : Prodrug strategies (e.g., esterification) and emulsion formulations extend AUC₀–180min by >2-fold in rodent models .

Advanced: Which analytical methods are recommended for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Quantifies plasma/tissue levels with LOQ ~10 ng/mL.
  • Microdialysis : Monitors real-time brain distribution in ischemia models .

Advanced: What in vivo models validate the efficacy of this compound derivatives?

  • Middle cerebral artery occlusion (MCAO) : Evaluates neuroprotection (e.g., 30% reduction in infarct volume with HTMP emulsion).
  • Pharmacodynamic endpoints : Behavioral tests (rotarod, grip strength) and biomarker analysis (SOD, MDA levels) .

Advanced: How are metabolites of this compound identified and characterized?

  • In vitro assays : Incubation with liver microsomes (rat/human) followed by LC-MS/MS identifies hydroxylated and carboxylated metabolites.
  • Stable isotope labeling : Tracks metabolic pathways (e.g., CYP450-mediated oxidation) .

Advanced: What reaction conditions optimize large-scale synthesis of derivatives?

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ maximizes yield (≥85%) in cross-couplings.
  • Solvent systems : DMF/THF mixtures balance reactivity and solubility.
  • Workflow : Column-free purification via acid-base extraction reduces processing time .

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